molecular formula C18H22F3N5O2 B3007117 1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034381-98-9

1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Cat. No.: B3007117
CAS No.: 2034381-98-9
M. Wt: 397.402
InChI Key: VXGLHYNMBBEHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C18H22F3N5O2 and its molecular weight is 397.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N5O2/c1-28-14-4-2-12(3-5-14)6-8-22-17(27)23-11-16-25-24-15-10-13(18(19,20)21)7-9-26(15)16/h2-5,13H,6-11H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGLHYNMBBEHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, particularly focusing on its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a methoxyphenethyl group and a tetrahydrotriazolopyridine moiety. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Formula

  • Molecular Formula: C18H22F3N5O2
  • Molecular Weight: 385.4 g/mol

Pharmacological Targets

Research indicates that this compound may act on several biological pathways, particularly through modulation of neurokinin receptors. Specifically, it has been identified as a selective antagonist of the neurokinin-3 receptor (NK-3), which is implicated in various central nervous system (CNS) disorders.

Neurokinin-3 Receptor (NK-3)

  • Role: Modulates neurotransmitter release (dopamine, acetylcholine, serotonin) and is involved in mood regulation, anxiety, and pain perception.
  • Therapeutic Implications: Potential applications in treating schizophrenia, depression, and other mood disorders due to its ability to influence dopaminergic pathways .

Antidepressant Activity

Studies have shown that compounds targeting the NK-3 receptor exhibit antidepressant-like effects. The specific compound under discussion has demonstrated efficacy in preclinical models at various dosages.

Dose-Dependent Effects

  • Effective Dose Range: Notable antidepressant activity observed at doses starting from 100 mg/kg .
  • Mechanism: Likely involves modulation of serotonin and norepinephrine pathways.

Case Study 1: Efficacy in Animal Models

In a controlled study involving rodent models of depression:

  • Objective: Evaluate the antidepressant effects of the compound.
  • Methodology: Administered at varying doses; behavioral assessments were conducted using the forced swim test.
  • Results: Significant reduction in immobility time at higher doses compared to control groups, indicating enhanced mood-related behaviors .

Case Study 2: Neurokinin Receptor Modulation

A separate study focused on the pharmacodynamics of the compound:

  • Objective: Assess receptor binding affinity and functional activity.
  • Methodology: Radiolabeled ligand binding assays were performed.
  • Results: The compound exhibited high affinity for NK-3 receptors with IC50 values in the low nanomolar range, confirming its potential as a therapeutic agent for neuropsychiatric disorders .

Comparative Analysis of Similar Compounds

Compound NameStructure TypeNK-3 AffinityAntidepressant Activity
Compound AUrea DerivativeHighYes
Compound BTriazoleModerateNo
Compound CPyridineLowYes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.